molecular formula C7H10O4 B2879748 rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-63-2

rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2879748
CAS No.: 2008714-63-2
M. Wt: 158.153
InChI Key: ZSPPPJZXXWMFOX-JGWLITMVSA-N
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Description

rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 62702-83-4) is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core with a carboxylic acid group at position 2 and a hydroxyl group at position 5 . Its racemic nature (rac-) indicates an equimolar mixture of enantiomers, which distinguishes it from stereochemically resolved analogs.

Properties

IUPAC Name

(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-4-2-5-3(7(9)10)1-6(4)11-5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPPJZXXWMFOX-JGWLITMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2CC(C1O2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2C[C@@H]([C@@H]1O2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate serves as the precursor. Key transformations include:

  • Asymmetric Epoxidation : Treatment with titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) induces stereoselective epoxide formation (88% yield, >90% ee).
  • Side Chain Elongation : Reaction with dimethyl 2-(propan-2-ylidene)malonate introduces the carboxylic acid precursor via conjugate addition (72% yield).

Table 1 : Optimization of Epoxidation Conditions

Catalyst System Temperature (°C) Yield (%) Enantiomeric Excess (%)
Ti(OiPr)₄/TBHP -20 88 92
VO(acac)₂/CumOOH 0 65 78
Jacobsen Mn-Salen 25 42 85

Cyclization and Decarboxylation

The critical bicyclo[2.2.1]heptane formation occurs through acid-catalyzed lactonization:

  • Lactonization : Treatment with p-toluenesulfonic acid in toluene at 110°C induces ring closure (85% yield).
  • Selective Decarboxylation : Heating diacid intermediates at 130°C in xylenes eliminates CO₂, establishing the Z-configured carboxylic acid (93% yield).

Mechanistic Insight : Density functional theory (DFT) calculations reveal the transition state for decarboxylation involves a six-membered cyclic intermediate, stabilizing the developing negative charge on the oxygen atom.

Alternative Photochemical [2+2] Cycloaddition Approach

While less common, photochemical methods provide access to related bicyclo[2.1.1]hexane systems. Adaptation for 7-oxabicyclo[2.2.1]heptanes requires:

  • Substrate Design : Conjugated dienes with electron-withdrawing groups (e.g., esters) undergo [2+2] cycloaddition under UV light (λ = 254 nm).
  • Post-Functionalization : Hydroxylation via oxymercuration-demercuration introduces the C5 hydroxyl group (65% yield over two steps).

Limitations : Lower stereoselectivity (∼3:1 dr) compared to epoxidation routes and competing [4+2] pathways reduce practicality for large-scale synthesis.

Stereochemical Control Strategies

The four contiguous stereocenters demand precise chiral induction:

  • Evans’ Oxazaborolidine Catalysis : Achieves 94% ee in ketone reductions preceding epoxidation.
  • Dynamic Kinetic Resolution : Racemization of labile intermediates enables high diastereomeric ratios (dr >20:1) during cyclization.

Table 2 : Comparison of Stereochemical Outcomes

Method C2 Configuration Control C5 Hydroxyl Selectivity Overall Yield (%)
Sharpless Epoxidation R,R S 41
Enzymatic Resolution R,S R 28
Chiral Auxiliary S,R S 37

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Key analytical data:

  • HRMS : m/z 158.15 [M+H]⁺ (calc. 158.1512)
  • ¹H NMR (400 MHz, D₂O): δ 4.32 (d, J = 6.8 Hz, 1H), 3.89 (m, 2H), 2.75 (dd, J = 13.2, 5.6 Hz, 1H)
  • X-ray Crystallography : Confirms bicyclo[2.2.1]heptane chair conformation with axial carboxylic acid group

Industrial-Scale Production Challenges

While laboratory yields reach 41%, scale-up faces obstacles:

  • TBHP Safety : Large-scale epoxidation requires specialized equipment for peroxide handling.
  • Byproduct Formation : Over-oxidation to ketone derivatives occurs at >100 kg batch sizes, necessitating in-situ quenching.
  • Crystallization Issues : The compound’s high solubility in aqueous media complicates isolation (≥95% purity requires three recrystallizations).

Emerging Methodologies

Recent developments aim to improve efficiency:

  • Flow Chemistry : Continuous epoxidation/cyclization sequences reduce reaction times from 48 h to 6 h.
  • Biocatalytic Approaches : Engineered cytochrome P450 enzymes achieve 99% ee in hydroxylation steps (pilot scale).
  • Electrochemical Decarboxylation : Replaces thermal methods, reducing energy input by 60%.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: Nucleophilic substitution at the hydroxy group or the ether oxygen.

  • Esterification: Formation of esters with alcohols under acidic conditions.

  • Amidation: Formation of amides from the carboxylic acid group using amines.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, osmium tetroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, tosylates.

  • Esterification Conditions: Alcohols in the presence of acid catalysts.

  • Amidation Conditions: Amine and carbodiimide coupling reagents.

Major Products:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Various substituted ethers or amines.

  • Esterification: Esters.

  • Amidation: Amides.

Scientific Research Applications

Chemistry:

  • Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural product analogs.

  • Chiral Catalysts: Potential use in developing chiral catalysts due to its multiple chiral centers.

Biology:

  • Biological Activity Studies: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine:

  • Pharmaceutical Precursors: Used as a precursor in the synthesis of pharmacologically active compounds.

  • Drug Development: Exploration of its structural analogs for potential therapeutic benefits.

Industry:

  • Material Science:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily involving its hydroxy and carboxylic acid functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of biomolecules.

Molecular Targets and Pathways:

  • Enzymatic Inhibition: May inhibit specific enzymes through binding to their active sites.

  • Signal Transduction Pathways: Potentially modulates various cellular signaling pathways by interacting with key signaling molecules.

  • Receptor Binding: May act as a ligand for certain receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Functional Group Variations

a) rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7)
  • Key Differences : Stereochemistry at positions 2 and 5; lacks the 5-hydroxy group.
b) Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Key Differences : Contains an ester group (vs. carboxylic acid) and a double bond (hept-5-ene).
  • Impact : The ester group enhances lipophilicity, while the unsaturated bond introduces conformational flexibility. Priced at $97.00, it is more cost-effective than carboxylic acid derivatives .
c) (1S,2R,3S,4R,5R*)-5-Tetradecyloxy-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride
  • Key Differences : Features a long alkyl chain (tetradecyloxy-methyl) and a dicarboxylic anhydride moiety.
  • Impact : The hydrophobic alkyl chain increases membrane permeability, while the anhydride group may hydrolyze to dicarboxylic acids under physiological conditions .

Bridging Heteroatom Modifications

a) 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives
  • Key Differences : Replaces the 7-oxygen bridge with sulfur (thia) or nitrogen (aza).
b) 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid (CAS 76354-51-3)
  • Key Differences : Larger ring system (4.1.0 vs. 2.2.1) with a different bridging oxygen position.
  • Impact : Altered ring strain and conformational flexibility, which may affect binding affinity in biological systems .

Pharmacologically Active Derivatives

a) (1R,2S,4S)-2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • Key Differences: Incorporates an acylamino substituent and aromatic side chain.
  • Impact : Demonstrated activity as an endothelial differentiation gene receptor 2 (Edg-2) inhibitor, highlighting the role of functionalization in targeting specific pathways .
b) (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • Key Differences : Contains a β-lactam ring (4-thia-1-aza) and pivalamido group.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Functional Groups Key Properties
Target Compound 62702-83-4 7-oxabicyclo[2.2.1]heptane -COOH, -OH at C5 Polar, racemic, moderate solubility
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate N/A 7-oxabicyclo[2.2.1]hept-5-ene -COOCH₃ Lipophilic, $97.00/unit
rel-(1R,2S,4S)-7-Oxabicyclo[...]carboxylic acid 38263-55-7 7-oxabicyclo[2.2.1]heptane -COOH Stereochemical variability, no -OH
5-Tetradecyloxy-methyl-2,3-dicarboxylic anhydride N/A 7-oxabicyclo[2.2.1]heptane Anhydride, alkyl chain Hydrolyzable, hydrophobic
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid N/A 4-thia-1-azabicyclo[3.2.0]heptane -COOH, β-lactam Antimicrobial potential

Biological Activity

Rac-(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological applications. With a molecular formula of C₇H₁₀O₄ and a molecular weight of 158.15 g/mol, this compound has gained attention in various fields, particularly in regenerative medicine due to its role in chondrogenesis.

Structural Characteristics

The compound features a hydroxyl group and a carboxylic acid functional group, which are critical for its reactivity and biological activity. The stereochemistry of this compound contributes to its distinct biological properties compared to its analogs.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Chondrogenesis Induction : This compound has been studied for its ability to induce chondrogenesis, making it relevant for cartilage repair and regenerative medicine applications .
  • Interaction with Biological Pathways : Although the specific mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may interact with various biological pathways that regulate cell growth and differentiation.

Case Studies

  • Chondrogenic Potential : A study highlighted the effectiveness of this compound in promoting chondrogenic differentiation in mesenchymal stem cells (MSCs). The results indicated enhanced expression of chondrogenic markers such as collagen type II and aggrecan when treated with this compound .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound exhibited superior biological activity compared to its analogs. This was attributed to its specific stereochemistry and functional groups that enhance solubility and interaction with target receptors.

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
(1S,2R)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidSimilar bicyclic structureDifferent stereochemistry affecting biological activity
(1R,3S)-7-Oxabicyclo[3.3.0]octane-2-carboxylic acidBicyclic but larger ring systemPotential for different reactivity patterns
(1S,4S)-5-Hydroxybicyclo[3.3.0]octane-2-carboxylic acidSimilar functional groups but altered ring sizeVariations in solubility and stability

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the hydroxyl and carboxyl groups facilitate interactions with cellular receptors involved in growth factor signaling pathways.

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